molecular formula C3H4N6 B14719971 1H-1,2,4-Triazole, 3-azido-5-methyl- CAS No. 21041-86-1

1H-1,2,4-Triazole, 3-azido-5-methyl-

Cat. No.: B14719971
CAS No.: 21041-86-1
M. Wt: 124.10 g/mol
InChI Key: WGPFYYUKVIIOOX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H-1,2,4-Triazole, 3-azido-5-methyl- typically involves the diazotization of 5-amino-3-methyl-1H-1,2,4-triazole followed by the substitution of the diazonium group with an azide group. The reaction conditions often include the use of sodium nitrite in an acidic medium, followed by the addition of sodium azide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring safety and efficiency.

Chemical Reactions Analysis

1H-1,2,4-Triazole, 3-azido-5-methyl- undergoes various chemical reactions, including:

Scientific Research Applications

1H-1,2,4-Triazole, 3-azido-5-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 3-azido-5-methyl- involves its interaction with various biological targets. The azido group can participate in click chemistry reactions, forming stable triazole rings that can bind to enzymes and receptors. This binding can inhibit enzyme activity or disrupt receptor function, leading to the compound’s biological effects .

Comparison with Similar Compounds

1H-1,2,4-Triazole, 3-azido-5-methyl- is unique due to its azido group, which imparts distinct reactivity compared to other triazoles. Similar compounds include:

Properties

CAS No.

21041-86-1

Molecular Formula

C3H4N6

Molecular Weight

124.10 g/mol

IUPAC Name

5-azido-3-methyl-1H-1,2,4-triazole

InChI

InChI=1S/C3H4N6/c1-2-5-3(7-6-2)8-9-4/h1H3,(H,5,6,7)

InChI Key

WGPFYYUKVIIOOX-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=N1)N=[N+]=[N-]

Origin of Product

United States

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